molecular formula C19H23NO3S B3235565 Toluene-4-sulfonic acid (S)-1-benzyl-pyrrolidin-2-ylmethyl ester CAS No. 1354020-78-2

Toluene-4-sulfonic acid (S)-1-benzyl-pyrrolidin-2-ylmethyl ester

Cat. No.: B3235565
CAS No.: 1354020-78-2
M. Wt: 345.5 g/mol
InChI Key: RVGMIUZKANUVAH-SFHVURJKSA-N
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Description

Toluene-4-sulfonic acid (S)-1-benzyl-pyrrolidin-2-ylmethyl ester is a chiral sulfonate ester featuring a pyrrolidine core substituted with a benzyl group at the nitrogen atom and a toluene-4-sulfonyloxy methyl group at the 2-position. This compound is part of a broader class of sulfonated heterocycles used in organic synthesis, catalysis, and pharmaceutical intermediates. Its (S)-configuration and structural complexity make it valuable for asymmetric synthesis and drug discovery.

Properties

IUPAC Name

[(2S)-1-benzylpyrrolidin-2-yl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-16-9-11-19(12-10-16)24(21,22)23-15-18-8-5-13-20(18)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGMIUZKANUVAH-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139892
Record name 2-Pyrrolidinemethanol, 1-(phenylmethyl)-, 2-(4-methylbenzenesulfonate), (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354020-78-2
Record name 2-Pyrrolidinemethanol, 1-(phenylmethyl)-, 2-(4-methylbenzenesulfonate), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354020-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinemethanol, 1-(phenylmethyl)-, 2-(4-methylbenzenesulfonate), (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Toluene-4-sulfonic acid (S)-1-benzyl-pyrrolidin-2-ylmethyl ester, with the CAS number 1354020-78-2, is a compound that has garnered attention in pharmaceutical and chemical research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • Molecular Formula : C19H23NO3S
  • Molecular Weight : 345.46 g/mol
  • Structural Characteristics : The compound features a pyrrolidine ring, which is known for its involvement in various biological activities, including its role as a building block in drug design.

Synthesis

The synthesis of this compound typically involves the reaction of toluene-4-sulfonic acid with (S)-1-benzylpyrrolidine. This reaction is often facilitated by various coupling agents or catalysts to enhance yield and purity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, imidazole derivatives have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, which may correlate with the activity of this compound due to structural similarities.

Compound TypeTarget BacteriaMinimum Inhibitory Concentration (MIC)
Imidazole DerivativesS. aureus1.4 μM
E. coli200 nM

The potential for this compound to act against these pathogens remains an area for further investigation.

Case Studies

  • Antimicrobial Efficacy : A study examined various pyrrolidine derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structural motifs to this compound exhibited potent activity against Gram-positive bacteria, with some derivatives achieving MIC values as low as 11 nM against resistant strains such as MRSA .
  • Pharmacological Applications : Research has suggested that derivatives of pyrrolidine can be developed into effective drugs targeting bacterial infections and possibly other conditions due to their ability to modulate biological pathways .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Enzyme Inhibition : Some derivatives act by inhibiting key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

The compound is compared to three primary analogs (Table 1):

Toluene-4-sulfonic acid (S)-1-benzyl-piperidin-3-yl ester (piperidine analog) .

Toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester (acetyl-pyrrolidine analog) .

Toluene-4-sulfonic acid 1-benzyl-pyrrolidin-2-ylmethyl ester (non-chiral variant, discontinued) .

Table 1: Comparative Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Substituents Ring Size Configuration
Target: (S)-1-benzyl-pyrrolidin-2-ylmethyl C₁₉H₂₃NO₃S 345.5 (calculated) Benzyl (N), toluene sulfonate (2-CH₂) Pyrrolidine (5-membered) (S)
Piperidin-3-yl analog C₁₉H₂₃NO₃S 345.5 Benzyl (N), toluene sulfonate (3-position) Piperidine (6-membered) (S)
Acetyl-pyrrolidin-3-yl analog C₁₃H₁₇NO₄S 299.3 (calculated) Acetyl (N), toluene sulfonate (3-position) Pyrrolidine (5-membered) (S)
Discontinued variant Undisclosed Undisclosed Benzyl (N), toluene sulfonate (2-CH₂) Pyrrolidine (5-membered) Non-chiral

Key Differences and Implications

Ring Size and Conformation The pyrrolidine ring (5-membered) in the target compound introduces slight ring strain compared to the piperidine analog (6-membered), which may enhance reactivity in nucleophilic substitutions .

Substituent Effects

  • Benzyl vs. Acetyl : The benzyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to the acetyl-pyrrolidin-3-yl analog (logP ~1.8), influencing solubility and membrane permeability .
  • Ester Position : The 2-ylmethyl ester in the target compound vs. the 3-position ester in the acetyl analog alters steric accessibility, impacting enzymatic interactions or catalytic activity.

Chirality The (S)-configuration in the target compound and piperidine analog is critical for enantioselective applications, unlike the discontinued non-chiral variant .

Stability and Reactivity

  • The toluene sulfonate group enhances electrophilicity, facilitating nucleophilic displacement reactions. However, the acetyl-pyrrolidin-3-yl analog shows reduced stability in basic conditions due to its electron-withdrawing acetyl group .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Toluene-4-sulfonic acid (S)-1-benzyl-pyrrolidin-2-ylmethyl ester?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, in stereoselective syntheses, chiral starting materials are reacted with toluene-4-sulfonyl chloride under controlled conditions. A chemo-enzymatic approach has been reported for similar sulfonic acid esters, achieving high enantiomeric excess (>97%) using enzymatic resolution with lipases or esterases . Reaction optimization often involves temperature control (e.g., 0°C to room temperature) and acid catalysts like trifluoromethanesulfonic acid, followed by purification via column chromatography .

Q. How is the compound characterized to confirm its stereochemical purity and structural integrity?

  • Methodology :

  • 1H-NMR and 13C-NMR : To confirm regiochemistry and stereochemistry, particularly for chiral centers in the pyrrolidine and benzyl groups.
  • Chiral HPLC : Used to determine enantiomeric excess (ee), with reported values exceeding 99% for resolved enantiomers .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For resolving ambiguous stereochemistry in crystalline derivatives .

Q. What solvent systems and reaction conditions optimize yield during synthesis?

  • Methodology : Polar aprotic solvents (e.g., dichloromethane, DMF) are preferred for sulfonate ester formation. Acidic conditions (e.g., p-toluenesulfonic acid) catalyze esterification, while mild bases (e.g., sodium bicarbonate) quench reactions. Multi-step syntheses often require temperature gradients (e.g., reflux at 75°C for 5–6 hours) and inert atmospheres to prevent racemization .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity in pharmacological studies?

  • Methodology : The (S)-configuration at the pyrrolidine-2-ylmethyl position enhances binding affinity to targets like P2Y12 receptors, as demonstrated in structure-activity relationship (SAR) studies. Computational docking and molecular dynamics simulations are used to correlate stereochemistry with receptor interactions. For example, enantiomers with (R)-configurations show reduced inhibitory activity in platelet aggregation assays .

Q. What strategies are effective for incorporating radiolabels (e.g., 18F) into this compound for imaging studies?

  • Methodology : Radiolabeling via nucleophilic aromatic substitution or prosthetic group coupling. A reported method involves reacting precursor 11a (a tosylate derivative) with [18F]fluoride in the presence of Kryptofix 222, achieving radiochemical yields of ~50%. Purification via HPLC ensures radiochemical purity >95% .

Q. How can contradictory data in reaction yields or enantiomeric excess be resolved during scale-up?

  • Methodology :

  • DoE (Design of Experiments) : Systematic variation of parameters (e.g., catalyst loading, solvent ratios) identifies critical factors affecting yield and ee.
  • In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates and guides adjustments.
  • Enzymatic Recycling : For chiral resolutions, immobilized enzymes improve reproducibility and reduce batch-to-batch variability .

Q. What are the stability profiles of this compound under different storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. Hydrolytic stability in aqueous buffers (pH 1–10) is monitored via LC-MS, with tosylate esters showing susceptibility to basic hydrolysis. Long-term storage recommendations include desiccated conditions at -20°C in amber vials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Toluene-4-sulfonic acid (S)-1-benzyl-pyrrolidin-2-ylmethyl ester
Reactant of Route 2
Reactant of Route 2
Toluene-4-sulfonic acid (S)-1-benzyl-pyrrolidin-2-ylmethyl ester

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